2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c9-6-2-1-3-7-8(6)11-5-4-10-7;/h1-3H,4-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCBWPNJOUYRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632711 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16081-46-2 | |

| Record name | 1,4-Benzodioxin-5-amine, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16081-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1,4-benzodioxin-5-amine Hydrochloride

Introduction: The Strategic Importance in Medicinal Chemistry

The 2,3-dihydro-1,4-benzodioxine, often called the benzo-1,4-dioxane substructure, is a chemical motif of significant interest in medicinal chemistry.[1] Its unique structural and electronic properties, stemming from a six-membered dioxin ring fused to a benzene ring, allow it to interact effectively with biological receptors and enzymes.[1] This makes it a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds.

This guide focuses on a key derivative, 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride (CAS No. for free base: 16081-45-1). This compound is a highly valuable chemical intermediate, serving as a foundational building block for synthesizing a wide range of molecules targeting central nervous system (CNS) disorders, cardiovascular diseases, and oncology.[2] Understanding its core physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its successful application in drug design, synthesis, and formulation. These properties govern its reactivity, solubility, stability, and ultimately, its potential pharmacokinetic and pharmacodynamic behavior. This document provides an in-depth analysis of these characteristics, grounded in established experimental methodologies, to empower researchers and drug development professionals.

Chemical Identity and Molecular Structure

The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base, which is a crucial consideration for many pharmaceutical applications.

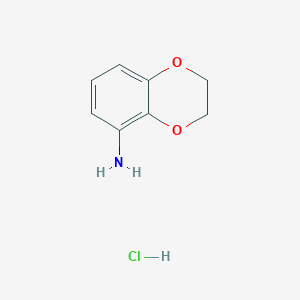

Caption: Molecular structure of this compound.

| Identifier | Value |

| IUPAC Name | (2,3-dihydro-1,4-benzodioxin-5-yl)ammonium chloride |

| CAS Number | 16081-45-1 (for free base)[2][3][4] |

| Molecular Formula | C₈H₁₀ClNO₂ |

| Molecular Weight | 187.62 g/mol |

| Canonical SMILES | C1COC2=C(C=CC=C2O1)N.Cl |

Core Physicochemical Properties: A Quantitative Analysis

The effective use of any chemical intermediate hinges on a precise understanding of its physical and chemical properties. These parameters directly influence reaction kinetics, purification strategies, formulation design, and biological absorption.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties for 2,3-Dihydro-1,4-benzodioxin-5-amine and its hydrochloride salt. It is important to note that many specific experimental values for this exact compound are not publicly cataloged; therefore, predicted values from validated computational models are included and noted.

| Property | Value | Form | Source |

| Appearance | Yellow to amber liquid/beads | Free Base | [2] |

| Solid | Hydrochloride Salt | [2] | |

| Boiling Point | 276.3 °C at 760 mmHg | Free Base | [2] |

| Density | 1.253 g/cm³ | Free Base (Predicted) | [2] |

| pKa | 4.06 ± 0.20 | Free Base (Predicted) | [2] |

| Solubility | Slightly soluble in water; Likely soluble in polar organic solvents (methanol, ethanol). | Free Base | [2] |

In-Depth Analysis and Experimental Considerations

As a Senior Application Scientist, it is my experience that merely listing data is insufficient. Understanding the causality behind experimental choices and the implications of the results is paramount.

The melting point is a fundamental thermodynamic property that provides critical insights into a crystalline solid's identity, purity, and lattice energy. For the hydrochloride salt, a sharp melting range is a primary indicator of high purity.

Expert Insight: A broad melting range often suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point. For a synthetic intermediate, confirming a sharp melting point is a crucial quality control step before proceeding to subsequent, often costly, synthetic stages.

Protocol: Capillary Melting Point Determination (Based on USP <741>)

This method is chosen for its high precision and minimal sample requirement.

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can act as an impurity. Gently pulverize the solid into a fine powder.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.

-

Instrumentation: Place the capillary in a calibrated melting point apparatus.

-

Measurement: Heat the sample at a rapid rate (e.g., 10 °C/min) to determine an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 10 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

-

Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Solubility is a critical determinant of a compound's utility, impacting everything from the choice of reaction solvent to its behavior in biological systems. The amine group's ability to be protonated makes its solubility highly pH-dependent. The hydrochloride salt form is designed to enhance aqueous solubility.

Expert Insight: The predicted pKa of ~4.06 suggests that the amine group will be predominantly protonated and thus positively charged in acidic environments (pH < 4), enhancing aqueous solubility.[2] At physiological pH (~7.4), the compound will exist primarily as the neutral free base, which is more lipophilic and better able to cross cell membranes. This pH-dependent behavior is a cornerstone of oral drug absorption theory.

Protocol: Equilibrium Shake-Flask Solubility (Based on OECD Guideline 105)

This method is the gold standard for determining the equilibrium solubility of a compound in a given solvent, providing a thermodynamically stable value.

-

System Preparation: Add an excess amount of the hydrochloride salt to a known volume of the solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert flask.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling & Analysis: Carefully extract an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Sources

An In-depth Technical Guide to the Solubility of 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the solubility of 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond a simple presentation of data. Instead, it offers a foundational understanding of the physicochemical principles governing the solubility of this compound, coupled with detailed, field-proven methodologies for its empirical determination. This guide is designed to empower researchers to generate reliable solubility data, interpret it within the context of their specific applications, and make informed decisions in their development pipelines. We will delve into the theoretical considerations for amine hydrochloride salts, present robust protocols for both kinetic and thermodynamic solubility assays, and provide the framework for interpreting the resulting data.

Introduction: The Criticality of Solubility in Pharmaceutical Sciences

In the realm of drug development, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. The bioavailability, efficacy, and even the safety of a drug candidate are intrinsically linked to its ability to dissolve in physiological media.[1] Poor solubility can lead to a cascade of developmental hurdles, including inadequate absorption, variable therapeutic effects, and difficulties in formulation.[1]

This compound, a heterocyclic aromatic amine, serves as a versatile building block in medicinal chemistry.[2] Its structural motif is of significant interest in the development of new therapeutic agents. As with any drug candidate, a thorough understanding of its solubility profile is a non-negotiable prerequisite for advancing it through the development process. This guide will provide the theoretical and practical framework for achieving that understanding.

Physicochemical Properties and Expected Solubility Profile

This compound is the salt form of the parent amine, 2,3-Dihydro-1,4-benzodioxin-5-amine. The conversion of a weakly basic amine to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility.[3]

Key Physicochemical Properties of the Parent Amine:

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [4] |

| Molecular Weight | 151.16 g/mol | [4] |

| XLogP3 | 1 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

The hydrochloride salt possesses an ionizable group, which generally leads to significantly higher solubility in polar protic solvents, such as water, compared to the free base. The solubility of amine hydrochlorides is typically pH-dependent, exhibiting higher solubility at lower pH values where the amine is protonated.[6] Conversely, as the pH increases towards and beyond the pKa of the parent amine, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. The common ion effect can also influence solubility; in solutions already containing chloride ions, the solubility of the hydrochloride salt may be reduced.[6][7]

Experimental Determination of Solubility: Methodologies and Protocols

In the absence of established public data, the empirical determination of solubility is a critical step. The two most relevant types of solubility for drug development are thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. This is a crucial parameter for understanding the absolute solubility limit of the compound. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, clear container (e.g., glass vial). The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator.

-

Equilibration time can vary, but a minimum of 24-48 hours is generally recommended to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Separate the undissolved solid from the supernatant by centrifugation at a high speed or by filtration using a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles.

-

-

Quantification:

-

Carefully collect a known volume of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a standard curve of the compound to accurately determine the concentration in the diluted supernatant.

-

-

Data Analysis:

-

Calculate the original concentration of the dissolved compound in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility.

-

Logical Flow for Equilibrium Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This is often more representative of the conditions in early-stage in vitro assays.

Protocol: Kinetic Solubility Assay

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

-

Assay Plate Preparation:

-

Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in the wells of a microplate. The final DMSO concentration should be low (typically ≤ 1%) to minimize its effect on solubility.

-

-

Incubation:

-

Shake the microplate for a defined period, typically 1-2 hours, at a constant temperature (e.g., room temperature).

-

-

Precipitate Detection and Quantification:

-

The amount of precipitated material can be determined by various methods:

-

Nephelometry: Measures the scattering of light by suspended particles.

-

UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitated material, the concentration of the remaining dissolved compound is measured by its absorbance.

-

LC-MS/MS: Similar to the UV-Vis method but offers higher sensitivity and specificity.

-

-

-

Data Analysis:

-

The concentration of the compound in the clear supernatant is determined against a standard curve. This value represents the kinetic solubility.

-

Logical Flow for Kinetic Solubility Determination

Caption: Workflow for determining kinetic solubility.

Data Interpretation and Application

The solubility data for this compound, once generated, should be interpreted in the context of its intended application.

-

For in vitro assays: Kinetic solubility is often more relevant as it mimics the rapid dilution of a compound from a DMSO stock into an aqueous assay buffer. Low kinetic solubility may lead to compound precipitation in the assay, resulting in inaccurate biological data.

-

For in vivo studies: Thermodynamic solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) is crucial for predicting oral absorption. Low thermodynamic solubility can be a major obstacle to achieving therapeutic concentrations in vivo.

Should the solubility of this compound prove to be a limiting factor, various formulation strategies can be explored, such as the use of co-solvents, surfactants, or complexing agents like cyclodextrins.

Conclusion

References

- (Reference to a general pharmaceutical sciences textbook discussing solubility)

- (Reference to a publication on the importance of physicochemical properties in drug discovery)

- Drug solubility and stability are two of the most important factors in pharmaceutical development, directly impacting a drug's bioavailability, efficacy, and shelf-life. (Source: Alwsci)

- Salt Selection in Drug Development. (Source: Pharmaceutical Technology)

- PubChem Compound Summary for CID 11788387, 2,3-Dihydro-1,4-benzodioxin-5-amine. (Source: PubChem)

- (Reference to a paper on experimental methods for solubility determin

- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (Source: PubMed)

- (Reference to a review on formulation str

- (Reference to a relevant analytical chemistry textbook or public

- (Reference to a publication discussing the relevance of kinetic versus thermodynamic solubility)

- (Reference to a source on the Biopharmaceutics Classific

- (Reference to a source on the impact of solubility on ADME properties)

- Amines as Bases. (Source: Chemistry LibreTexts)

- (Reference to a source discussing the common ion effect)

- (Reference to a source on nephelometry)

- 16081-45-1, 2,3-Dihydro-1,4-benzodioxin-5-amine Formula. (Source: ECHEMI)

- (Reference to a source on biorelevant media)

- 2,3-Dihydro-1,4-benzodioxin-5-amine | High-Purity Reagent. (Source: Benchchem)

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydro-1,4-benzodioxin-5-amine | High-Purity Reagent [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2,3-Dihydro-1,4-benzodioxin-5-amine | C8H9NO2 | CID 11788387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Spectral Analysis of 2,3-Dihydro-1,4-benzodioxin-5-amine Hydrochloride

For Immediate Release

This guide provides a comprehensive technical overview of the spectral analysis of 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride (CAS No. 16081-46-2), a key intermediate in medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the methodologies and interpretation of spectral data crucial for the structural elucidation and quality control of this compound.

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in drug discovery, with its derivatives showing a wide range of pharmacological activities.[2][3] The 5-amino substituted variant, in particular, serves as a versatile building block for synthesizing novel therapeutics targeting the central nervous system, cardiovascular diseases, and oncology.[2] Accurate and thorough spectral analysis is paramount to ensure the identity, purity, and structural integrity of this important precursor.

Molecular Structure and Key Spectroscopic Features

This compound possesses a bicyclic structure, fusing a benzene ring with a 1,4-dioxane ring, and an amine functional group.[4] The hydrochloride salt form enhances its stability and solubility in polar solvents. The key structural features to be identified by spectroscopic methods are the aromatic protons, the protons of the dioxane ring, the amine group, and the overall carbon framework.

Below is a visual representation of the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Protocol: A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆, containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz spectrometer.

Data Interpretation: The ¹H NMR spectrum provides characteristic signals for the aromatic protons and the aliphatic protons of the dioxane ring.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic-H | 7.62 | s | |

| Aromatic-H | 7.48 | s | |

| Aromatic-H | 7.34 | dd | J = 7.9 Hz, 1.8 Hz |

| Aromatic-H | 6.98 | dd | J = 8.0 Hz, 1.7 Hz |

| Aromatic-H | 6.87 | t | J = 7.9 Hz |

| -OCH₂- | 4.37 – 4.35 | m | |

| -OCH₂- | 4.28 – 4.26 | m |

Table 1: ¹H NMR Spectral Data for 2,3-Dihydro-1,4-benzodioxin-5-amine in DMSO-d₆.[2]

The downfield shifts of the aromatic protons are indicative of the electron-withdrawing effects of the oxygen atoms and the amine group. The multiplets observed for the dioxane protons suggest a complex spin-spin coupling pattern, which is typical for such rigid ring systems.

¹³C NMR Spectroscopy

Protocol: The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR, using a 100 MHz spectrometer.

Data Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

| Carbon Assignment | Chemical Shift (δ) ppm |

| Aromatic C | 165.87 |

| Aromatic C | 143.56 |

| Aromatic C | 141.91 |

| Aromatic C | 123.64 |

| Aromatic C | 122.27 |

| Aromatic C | 120.41 |

| Aromatic C | 119.53 |

| -OCH₂- | 64.49 |

| -OCH₂- | 63.55 |

Table 2: ¹³C NMR Spectral Data for 2,3-Dihydro-1,4-benzodioxin-5-amine in DMSO-d₆.[2]

The chemical shifts of the aromatic carbons are spread over a wide range, reflecting the different electronic environments created by the substituents. The two signals in the aliphatic region correspond to the two methylene carbons of the dioxane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Protocol: The IR spectrum of solid this compound is typically recorded using the KBr pellet method on an FTIR spectrometer.

Data Interpretation: The IR spectrum will show characteristic absorption bands for the amine group, the aromatic ring, and the ether linkages.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine salt) | 3200-2800 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=C stretch (aromatic) | 1600-1450 |

| C-N stretch | 1350-1000 |

| C-O stretch (ether) | 1250-1050 |

Table 3: Expected IR Absorption Bands for this compound.

The broad absorption in the high-frequency region is a hallmark of the N-H stretching vibrations in an amine salt. The presence of strong C-O stretching bands confirms the ether linkages of the dioxane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

Protocol: A mass spectrum can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For the hydrochloride salt, ESI is often preferred.

Data Interpretation: The mass spectrum will show a molecular ion peak (or a protonated molecule peak in ESI) corresponding to the molecular weight of the free amine (151.16 g/mol ) or the hydrochloride salt (187.62 g/mol ).[1][4] The fragmentation pattern can provide further structural information.

Caption: Potential Mass Spectrometry Fragmentation Pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Protocol: The UV-Vis spectrum is recorded by dissolving a sample of this compound in a suitable solvent, such as ethanol or methanol, and measuring its absorbance over a range of wavelengths.

Data Interpretation: The UV-Vis spectrum is expected to show absorption bands characteristic of the substituted benzene ring. The position and intensity of these bands can be influenced by the solvent and the pH of the solution. Typically, aromatic compounds exhibit a strong absorption band around 200-220 nm and a weaker, more structured band between 250-290 nm.

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, MS, and UV-Vis spectroscopy provides a self-validating system for its structural confirmation and purity assessment. The data presented in this guide serve as a benchmark for researchers and quality control analysts working with this important chemical intermediate. Adherence to the described protocols and a thorough understanding of the spectral interpretations are essential for ensuring the integrity of research and development in the field of medicinal chemistry.

References

-

MDPI. (2S)-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]

-

NIST. 1,4-Benzodioxin, 2,3-dihydro-. [Link]

-

ResearchGate. UV/Vis spectra of compound 5 recorded at different pH values. [Link]

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of 2,3-Dihydro-1,4-benzodioxin-5-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. We will delve into the theoretical underpinnings of the spectrum, provide a detailed experimental protocol for its acquisition, and offer a thorough interpretation of the spectral data, including predicted chemical shifts and coupling constants. This guide emphasizes the causality behind experimental choices and aims to serve as a self-validating resource for the scientific community.

Introduction: The Significance of this compound

2,3-Dihydro-1,4-benzodioxin-5-amine is a valuable heterocyclic building block in medicinal chemistry, forming the core scaffold of various biologically active compounds.[1] Its hydrochloride salt is often the preferred form for pharmaceutical development due to its improved stability and solubility. Accurate structural characterization is paramount, and ¹H NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular structure and the electronic environment of each proton.

This guide will focus on the ¹H NMR spectrum of the hydrochloride salt, which presents a unique spectral signature compared to its free-base counterpart. The protonation of the amine group to an ammonium salt significantly alters the electronic landscape of the aromatic ring, leading to predictable yet distinct changes in the chemical shifts of the aromatic protons. Understanding these nuances is critical for unambiguous compound identification and purity assessment.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters.

Sample Preparation

The hydrochloride salt of an amine can present solubility challenges. The choice of a suitable deuterated solvent is therefore critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic salts and its relatively high boiling point, which minimizes evaporation.

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Solubilization: Gently vortex or sonicate the mixture to ensure complete dissolution. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any microparticles, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm).

NMR Instrument Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for this molecule. |

| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |

| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |

| Relaxation Delay (d1) | 5 seconds | Allows for full relaxation of protons, ensuring accurate integration. |

| Acquisition Time (aq) | ~4 seconds | To ensure good digital resolution. |

| Spectral Width (sw) | ~16 ppm | To encompass all expected proton signals. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Spectral Interpretation: Unraveling the Molecular Structure

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the dioxin ring protons, and the ammonium protons. The protonation of the amine group from -NH₂ to -NH₃⁺ transforms it from a strong electron-donating group to a strong electron-withdrawing group via the inductive effect. This will cause a significant downfield shift for the aromatic protons, particularly those ortho and para to the ammonium group.

Predicted ¹H NMR Data

Based on the known spectrum of the free amine and the anticipated effects of protonation, the following is a predicted ¹H NMR spectrum for the hydrochloride salt in DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -NH₃⁺ | ~9.0 - 10.0 | br s | - | 3H |

| H-6 | ~7.3 - 7.5 | dd | J = 8.0, 1.5 | 1H |

| H-8 | ~7.2 - 7.4 | dd | J = 8.0, 1.5 | 1H |

| H-7 | ~7.0 - 7.2 | t | J = 8.0 | 1H |

| -OCH₂CH₂O- | ~4.3 - 4.4 | m | - | 4H |

Note: These are predicted values. Actual experimental values may vary slightly.

Detailed Analysis of Spectral Regions

-

Ammonium Protons (-NH₃⁺): The three protons of the ammonium group are expected to appear as a broad singlet in the downfield region (~9.0 - 10.0 ppm). The broadness is due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange with any trace amounts of water in the solvent.

-

Aromatic Protons (H-6, H-7, H-8): The aromatic region will display a complex splitting pattern characteristic of a 1,2,3-trisubstituted benzene ring.

-

H-7: This proton is flanked by two neighboring protons (H-6 and H-8) and is expected to appear as a triplet due to coupling with both (assuming J₆,₇ ≈ J₇,₈). The electron-withdrawing effect of the -NH₃⁺ group will shift this proton downfield compared to the free amine.

-

H-6 and H-8: These protons are ortho to the dioxin oxygen and meta/ortho to the ammonium group. They will each couple to H-7, resulting in doublets. Further smaller meta coupling to each other might lead to doublets of doublets. The significant downfield shift is a direct consequence of the deshielding effect of the positively charged ammonium group. Typical ortho coupling constants in aromatic systems are in the range of 7-10 Hz, while meta couplings are smaller, around 2-3 Hz.[2]

-

-

Dioxin Protons (-OCH₂CH₂O-): The four protons of the ethylenedioxy bridge are chemically equivalent due to rapid conformational flexing at room temperature. They are expected to appear as a multiplet or a complex singlet around 4.3 - 4.4 ppm.

Visualizing the Coupling Network

The spin-spin coupling interactions between the aromatic protons can be visualized using a Graphviz diagram.

Caption: Aromatic proton coupling in this compound.

Causality and Self-Validation

The interpretation of the ¹H NMR spectrum of this compound is a self-validating process. The predicted downfield shift of the aromatic protons upon protonation of the amine is a key diagnostic feature. This can be confirmed by comparing the spectrum of the hydrochloride salt with that of the free amine.[1] Furthermore, the observed coupling constants in the aromatic region must adhere to the established ranges for ortho and meta couplings in substituted benzene rings. The integration of the signals must also correspond to the number of protons in each chemical environment (3H for -NH₃⁺, 1H for each aromatic proton, and 4H for the dioxin protons). Any deviation from these expected patterns would warrant further investigation into the sample's purity or structural integrity.

Conclusion

This technical guide has provided a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of this compound. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined herein, researchers can confidently characterize this important medicinal chemistry building block. The provided predicted spectral data and the visualization of the coupling network serve as valuable tools for both novice and experienced spectroscopists. The emphasis on the causal relationship between molecular structure and spectral appearance ensures a robust and reliable analytical approach.

References

-

LibreTexts Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

Sources

A Technical Guide to the Predicted ¹³C NMR Spectrum of 2,3-Dihydro-1,4-benzodioxin-5-amine Hydrochloride

For Immediate Release

Abstract

This technical guide provides a comprehensive analysis and predicted ¹³C Nuclear Magnetic Resonance (NMR) data for 2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride. In the absence of direct experimental spectra in publicly available literature, this document outlines a robust methodology for the prediction of chemical shifts. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed workflow from theoretical principles to practical application. The predicted data is derived from foundational NMR principles, including substituent chemical shift (SCS) effects and the impact of amine protonation on aromatic systems.

Introduction: The Significance of this compound

2,3-Dihydro-1,4-benzodioxin-5-amine is a key building block in medicinal chemistry, forming the structural core of various biologically active compounds. Its derivatives have shown promise in targeting central nervous system disorders and other therapeutic areas. The hydrochloride salt is often utilized to improve the solubility and stability of the parent amine, making it a common form in pharmaceutical development.

Accurate characterization of this molecule is paramount, and ¹³C NMR spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth, predicted analysis of the ¹³C NMR spectrum of this compound to aid researchers in its identification and characterization.

Foundational Principles: Predicting ¹³C Chemical Shifts

The prediction of the ¹³C NMR spectrum for the target molecule is a multi-step process grounded in established NMR theory.

-

Substituent Chemical Shift (SCS) Effects: The electron-donating or electron-withdrawing nature of a substituent on a benzene ring systematically influences the chemical shifts of the aromatic carbons (ipso, ortho, para, and meta). The amino group (-NH₂) is a strong electron-donating group, causing a significant upfield shift (lower ppm) at the ortho and para carbons and a smaller downfield shift at the ipso carbon.

-

Impact of Protonation: Conversion of the amino group to its hydrochloride salt (-NH₃⁺Cl⁻) drastically alters its electronic properties. The -NH₃⁺ group is strongly electron-withdrawing, leading to a significant downfield shift (higher ppm) of the attached and nearby aromatic carbons.

The following workflow outlines the predictive methodology:

Caption: Predictive workflow for ¹³C NMR chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

While this guide provides predicted data, the following is a standard, field-proven protocol for acquiring the ¹³C NMR spectrum of a similar aromatic amine hydrochloride.

3.1. Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to its ability to dissolve a wide range of organic salts and its distinct solvent peak that does not typically interfere with the aromatic region. Deuterated methanol (CD₃OD) or water (D₂O) are also viable alternatives.

-

Concentration: Prepare a solution of this compound at a concentration of 10-25 mg in 0.5-0.7 mL of the chosen deuterated solvent.

-

Reference Standard: Tetramethylsilane (TMS) is used as the internal standard, with its chemical shift set to 0.0 ppm.[1]

3.2. NMR Instrument Parameters

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Nucleus: ¹³C

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 0-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (d1): 2-5 seconds (a longer delay may be needed for quaternary carbons)

-

Number of Scans: 1024-4096 (or more, depending on sample concentration)

-

-

Processing: Apply an exponential multiplication with a line broadening of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

Predicted ¹³C NMR Data and Interpretation

The following table presents the predicted ¹³C NMR chemical shifts for this compound. The numbering of the carbon atoms is as follows:

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C-2, C-3 | ~64 | Aliphatic carbons adjacent to oxygen, expected to be largely unaffected by changes on the aromatic ring. |

| C-4a | ~130 | Aromatic quaternary carbon. The electron-withdrawing -NH₃⁺ group will cause a downfield shift compared to the free amine. |

| C-5 | ~125 | Ipso-carbon attached to the -NH₃⁺ group. Expected to be significantly shifted downfield due to the inductive effect of the protonated amine. |

| C-6 | ~115 | Ortho to the -NH₃⁺ group. The electron-withdrawing nature of the substituent will cause a downfield shift. |

| C-7 | ~122 | Meta to the -NH₃⁺ group. A smaller downfield shift is anticipated compared to the ortho and para positions. |

| C-8 | ~118 | Para to the -NH₃⁺ group. A notable downfield shift is expected due to the strong electron-withdrawing effect. |

| C-8a | ~143 | Aromatic quaternary carbon attached to oxygen. Expected to be less affected than carbons closer to the amine group. |

Note: These are predicted values and experimental results may vary based on solvent, concentration, and temperature.

Discussion: The Impact of Protonation on the Aromatic System

The transition from the free amine to the hydrochloride salt is the most significant factor influencing the ¹³C NMR spectrum. The lone pair of electrons on the nitrogen in the free amine participates in resonance with the aromatic ring, leading to increased electron density at the ortho and para positions. This results in an upfield shift of these carbons.

Upon protonation, this lone pair is no longer available for resonance. The -NH₃⁺ group exerts a strong electron-withdrawing inductive effect, deshielding the aromatic carbons and causing a general downfield shift. The magnitude of this shift is most pronounced at the ipso, ortho, and para carbons. This predictable change can be a powerful diagnostic tool for confirming the successful formation of the hydrochloride salt.

Conclusion

This technical guide provides a scientifically grounded prediction of the ¹³C NMR spectrum of this compound. By applying fundamental principles of NMR spectroscopy, a reliable set of expected chemical shifts has been generated to assist researchers in the structural elucidation of this important medicinal chemistry scaffold. The provided experimental protocol offers a robust method for obtaining high-quality experimental data for verification.

References

- Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2005). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(2), 57-61.

- Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116-2122.

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

Sources

Mass spectrometry of 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride

An In-Depth Technical Guide to the Mass Spectrometry of 2,3-Dihydro-1,4-benzodioxin-5-amine Hydrochloride

Introduction: The Analytical Imperative for a Privileged Scaffold

2,3-Dihydro-1,4-benzodioxin-5-amine, a key building block in medicinal chemistry, serves as a foundational scaffold for numerous therapeutic agents, particularly those targeting the central nervous system.[1] Its hydrochloride salt is a common form for handling and formulation. For researchers in drug discovery and development, the unambiguous characterization of this molecule and its derivatives is paramount. Mass spectrometry (MS) stands as the definitive technique for confirming molecular identity and elucidating structure.

This guide provides a detailed exploration of the mass spectrometric behavior of this compound. Moving beyond a simple recitation of data, we will delve into the causal mechanisms behind its ionization and fragmentation, offering field-proven insights into experimental design and data interpretation. The protocols and predictions herein are grounded in the fundamental principles of mass spectrometry and supported by authoritative data on analogous chemical structures.

Core Physicochemical Properties and Isotopic Distribution

A precise understanding of the analyte's mass is the bedrock of any MS analysis. The chemical properties of the free amine form, 2,3-Dihydro-1,4-benzodioxin-5-amine, are summarized below. The hydrochloride salt will readily dissociate in the solvents used for analysis, and the amine will be protonated.

| Property | Value | Source |

| Chemical Formula | C₈H₉NO₂ | [2] |

| Average Molecular Weight | 151.16 g/mol | [2] |

| Monoisotopic (Exact) Mass | 151.06333 Da | [2] |

The exact mass is the crucial value for high-resolution mass spectrometry (HRMS), enabling precise molecular formula confirmation.

Strategic Approach to Ionization and Analysis

The choice of ionization technique is dictated by the analyte's properties and the analytical goal. For this compound, two primary techniques are recommended for a comprehensive analysis: Electrospray Ionization (ESI) for soft ionization and characterization of the intact molecule, and Electron Ionization (EI) for detailed structural elucidation through fragmentation.

-

Electrospray Ionization (ESI): As a soft ionization method, ESI is ideal for analyzing the hydrochloride salt directly from a solution (e.g., methanol or acetonitrile/water).[3] It imparts minimal excess energy, preserving the molecule and primarily forming the protonated species, [M+H]⁺, where 'M' is the free amine. This makes ESI the premier choice for accurate mass determination and for serving as the parent ion in tandem mass spectrometry (MS/MS) experiments.

-

Electron Ionization (EI): EI is a high-energy technique that induces extensive and reproducible fragmentation.[4] This creates a characteristic "fingerprint" mass spectrum that is invaluable for structural confirmation and library matching. EI requires a volatile, thermally stable sample, making it suitable for the free amine form of the analyte, typically introduced via Gas Chromatography (GC-MS).

Predicted Fragmentation Pathways: A Mechanistic Deep Dive

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

In positive-ion ESI, the analyte will be detected as the protonated free amine at an m/z of 152.07066 . This ion is then selected in an MS/MS experiment and subjected to collision-induced dissociation (CID) to elicit fragmentation.

The most energetically favorable fragmentation for protonated aromatic amines, especially those with a benzylic-type structure, is the neutral loss of ammonia (NH₃).[8][9]

Proposed ESI-MS/MS Fragmentation Pathway:

Caption: Predicted ESI-MS/MS fragmentation of protonated 2,3-Dihydro-1,4-benzodioxin-5-amine.

Causality of Fragmentation:

-

[M+H]⁺ (m/z 152.07): The journey begins with the stable protonated molecule, the base peak in the initial MS1 scan.

-

Loss of Ammonia (m/z 135.04): Upon collisional activation, the most facile cleavage is the elimination of a neutral ammonia molecule (17.03 Da). This is a common pathway for protonated primary amines and results in a stable benzylic-type cation.[10]

-

Further Fragmentation (m/z 105.03 and 77.04): The ion at m/z 135.04 can undergo further fragmentation, likely involving the cleavage of the dioxane ring. The loss of a ketene radical (C₂H₂O, 42.01 Da) is plausible, followed by the loss of carbon monoxide (CO, 28.00 Da) to yield the phenyl cation (m/z 77.04), a common fragment for aromatic compounds.[7]

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI (typically 70 eV), the free amine forms a radical cation (M⁺•) at m/z151.06 , which then undergoes several competing fragmentation reactions. The stable aromatic and heterocyclic rings suggest the molecular ion peak will be prominent.[11][12][13]

Proposed EI Fragmentation Pathways:

Caption: Predicted parallel EI fragmentation pathways for 2,3-Dihydro-1,4-benzodioxin-5-amine.

Causality of Fragmentation:

-

Molecular Ion [M]⁺• (m/z 151.06): The stable molecular ion should be clearly visible, a characteristic of aromatic and heterocyclic systems.[14] Its odd mass is a direct indicator of the presence of a single nitrogen atom, per the Nitrogen Rule.[15]

-

Amine-Driven Fragmentation:

-

[M-H]⁺ (m/z 150.06): A very common fragmentation for aromatic amines is the loss of a hydrogen radical from the amino group, forming a stable, even-electron ion.[5]

-

[M-HCN]⁺• (m/z 124.05): Loss of a neutral hydrogen cyanide (HCN, 27.01 Da) molecule is a characteristic fragmentation of anilines and related aromatic amines.[7]

-

-

Dioxin Ring Fragmentation:

-

[M-C₂H₄O]⁺• (m/z 107.05): The dihydrodioxin ring can undergo cleavage. The loss of an ethylene oxide molecule (C₂H₄O, 44.05 Da) is a logical pathway, driven by the stability of the resulting aminophenol radical cation. This is analogous to fragmentation seen in other cyclic ethers.[6]

-

Summary of Predicted Key Ions

The following table summarizes the diagnostically significant ions expected from the mass spectrometric analysis of 2,3-Dihydro-1,4-benzodioxin-5-amine.

| Ionization | Predicted Ion | Formula | Exact m/z | Fragmentation Origin |

| ESI (+ve) | [M+H]⁺ | [C₈H₁₀NO₂]⁺ | 152.07066 | Protonated Molecule |

| ESI-MS/MS | [M+H - NH₃]⁺ | [C₈H₇O₂]⁺ | 135.04406 | Neutral loss of ammonia |

| EI | [M]⁺• | [C₈H₉NO₂]⁺• | 151.06333 | Molecular Ion |

| EI | [M-H]⁺ | [C₈H₈NO₂]⁺ | 150.05550 | Loss of H• from amine |

| EI | [M-C₂H₄O]⁺• | [C₆H₅NO]⁺• | 107.03711 | Loss of ethylene oxide |

| EI | [M-HCN]⁺• | [C₇H₈O₂]⁺• | 124.04970 | Loss of hydrogen cyanide |

Self-Validating Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided.

Protocol 1: LC-ESI-MS/MS Analysis

This protocol is designed for accurate mass measurement and structural confirmation using tandem mass spectrometry.

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of 50:50 methanol:water to create a 1 mg/mL stock solution.

-

Prepare a working solution of 1 µg/mL by diluting the stock solution with the mobile phase.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometer (Q-TOF or Orbitrap) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Flow: 800 L/hr (Nitrogen).

-

Desolvation Temperature: 350 °C.

-

MS1 Scan Range: m/z 50-500.

-

MS/MS (CID) Settings:

-

Select precursor ion m/z 152.07.

-

Apply a collision energy ramp (e.g., 10-40 eV) to observe the full fragmentation pattern.

-

Acquire data in high-resolution mode to enable accurate mass measurements of fragment ions.

-

-

-

Data Validation:

-

Confirm the presence of the [M+H]⁺ ion at m/z 152.07066 with a mass accuracy of < 5 ppm.

-

Verify the presence of the predicted fragment ion at m/z 135.04406.

-

Ensure chromatographic peak shape is symmetrical and reproducible.

-

Protocol 2: GC-EI-MS Analysis

This protocol provides the classic fragmentation fingerprint for structural confirmation.

-

Sample Preparation:

-

To analyze the free amine, dissolve ~1 mg of the hydrochloride salt in 1 mL of methanol and add 50 µL of a mild base (e.g., triethylamine) to neutralize the HCl. Alternatively, perform a liquid-liquid extraction into a non-polar solvent like dichloromethane after basification of an aqueous solution.

-

Dilute the resulting solution to a final concentration of ~10 µg/mL in a GC-compatible solvent (e.g., ethyl acetate).

-

-

Gas Chromatography (GC) Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Injection: 1 µL, splitless mode.

-

-

Mass Spectrometer (Quadrupole or Ion Trap) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-400.

-

-

Data Validation:

-

Identify the molecular ion peak at m/z 151. Confirm it is an odd number.

-

Match the observed fragment ions against the predicted pattern (m/z 150, 124, 107).

-

Compare the full spectrum to a reference library (if available) for confirmation.

-

Conclusion: A Framework for Confident Characterization

This guide establishes a comprehensive framework for the mass spectrometric analysis of this compound. By integrating predictive fragmentation modeling with robust, self-validating experimental protocols, researchers can achieve confident structural confirmation and characterization. The detailed mechanistic explanations provide the causal understanding necessary to not only interpret the mass spectrum of the parent compound but also to logically deduce the fragmentation patterns of its future derivatives, thereby accelerating the drug discovery and development pipeline.

References

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

- Dagaut, P., & Ristori, S. (2002). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of the American Society for Mass Spectrometry, 13(5), 531-537.

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ECHEMICA. (2020, December 18). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- Borges, C., et al. (2003). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. International Journal of Mass Spectrometry, 228(2-3), 837-853.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Julian, R. R., & Beauchamp, J. L. (1998). Deamination of protonated amines to yield protonated imines. Journal of the American Society for Mass Spectrometry, 9(7), 716-726.

- Wang, J., et al. (2015). Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations. Journal of the American Society for Mass Spectrometry, 26(9), 1507-1515.

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

- Gray, R. T., et al. (1977). Chemistry of crown ethers: the mass spectra of macrocyclic polyethers. Journal of the Chemical Society, Perkin Transactions 2, (2), 206-213.

- Kertesz, V. (2019).

-

CAS Common Chemistry. (n.d.). 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N-(3-methoxypropyl)-, hydrochloride (1:1). Retrieved from [Link]

- Asakawa, D., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(16), 11096-11103.

-

NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

-

AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Retrieved from [Link]

-

YouTube. (2023, January 24). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. Retrieved from [Link]

-

University of Florida. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

RSC Publishing. (n.d.). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Retrieved from [Link]

-

YouTube. (2023, December 16). Analyzing Compound Structure & Mass (Full Lesson) | Chemistry | Sketchy MCAT. Retrieved from [Link]

-

YouTube. (2021, January 5). Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). 4H-1,3-Benzodioxin. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2,3-Dihydro-1,4-benzodioxin-5-amine | High-Purity Reagent [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 4. uni-saarland.de [uni-saarland.de]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]

- 12. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]

- 13. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: Mass Spectrometry of Amines [jove.com]

FT-IR analysis of 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride

An In-Depth Technical Guide to the FT-IR Analysis of 2,3-Dihydro-1,4-benzodioxin-5-amine Hydrochloride

Authored by: Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed methodology for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles, experimental protocols, and spectral interpretation necessary for the accurate characterization of this compound. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible analytical workflow. From sample preparation to data interpretation, each step is detailed with expert insights to ensure scientific integrity and authoritative grounding.

Introduction: The Significance of this compound

This compound is an organic compound featuring a bicyclic structure with a dioxin ring fused to a benzene ring and an amine functional group.[1][2] This molecule serves as a versatile building block in synthetic organic chemistry, with potential applications in medicinal chemistry and pharmacology.[1] Given its role in the development of new chemical entities, rigorous analytical characterization is paramount to ensure its identity, purity, and stability.

FT-IR spectroscopy is a powerful, rapid, and non-destructive analytical technique used to identify molecular compounds by measuring their absorption of infrared radiation.[3] Each chemical bond within a molecule vibrates at a characteristic frequency, and when exposed to infrared radiation, the molecule absorbs the frequencies that match its vibrational modes.[4] This results in a unique spectral "fingerprint" that provides detailed information about the functional groups present in the molecule.[4][5] This guide will provide the necessary framework for obtaining and interpreting a high-quality FT-IR spectrum of this compound.

Foundational Principles of FT-IR Spectroscopy

An FT-IR spectrum is a graphical representation of a sample's interaction with infrared light, with the x-axis representing wavenumbers (cm⁻¹) and the y-axis showing absorbance or transmittance.[3][6] The spectrum is typically divided into two main regions:

-

Functional Group Region (4000-1500 cm⁻¹): This region is characterized by absorptions corresponding to the stretching vibrations of specific functional groups.[6] For this compound, key functional groups include the amine hydrochloride (-NH₃⁺), C-H bonds of the aromatic and aliphatic portions, and the C-O-C ether linkages of the dioxin ring.

-

Fingerprint Region (1500-500 cm⁻¹): This region contains complex absorption patterns arising from the bending vibrations and skeletal vibrations of the entire molecule.[4][6] While individual peaks in this region can be difficult to assign, the overall pattern is unique to a specific compound and is invaluable for confirming its identity by comparison with a reference spectrum.[4][6]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is critically dependent on meticulous sample preparation and appropriate instrument settings. As this compound is a solid, several sampling techniques are available.[7][8]

Sample Preparation: The Critical First Step

The choice of sample preparation method can significantly impact the quality of the resulting spectrum. For solid samples, the two most common and effective techniques are Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets.[7][9]

Method 1: Attenuated Total Reflectance (ATR)

ATR is often the preferred method due to its minimal sample preparation and high reproducibility.[9][10]

-

Step 1: Crystal Cleaning. Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent, such as isopropanol, and allow it to dry completely. A background spectrum of the clean, empty crystal should be acquired.

-

Step 2: Sample Application. Place a small amount (a few milligrams) of the this compound powder directly onto the ATR crystal.

-

Step 3: Applying Pressure. Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to achieving a reproducible path length and, therefore, consistent spectral intensity.

-

Step 4: Data Acquisition. Collect the FT-IR spectrum.

Method 2: Potassium Bromide (KBr) Pellet

This traditional transmission method involves dispersing the sample in a dry, IR-transparent matrix.[7][10]

-

Step 1: Grinding. In an agate mortar and pestle, grind 1-2 mg of the sample to a fine powder. The particle size should be smaller than the wavelength of the infrared radiation to minimize scattering.[10]

-

Step 2: Mixing. Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.[7]

-

Step 3: Pellet Formation. Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[7]

-

Step 4: Data Acquisition. Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum of a pure KBr pellet should be acquired first.

Instrument Parameters: Optimizing Data Collection

For a high-quality spectrum, the following instrument parameters are recommended:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: Happ-Genzel is a suitable function for general-purpose measurements.

Spectral Interpretation: Decoding the Molecular Fingerprint

The interpretation of the FT-IR spectrum of this compound involves identifying the characteristic absorption bands corresponding to its various functional groups.

Key Vibrational Modes and Expected Absorption Bands

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Appearance |

| 3200 - 2800 | -NH₃⁺ (Amine Hydrochloride) Stretching | Broad, strong absorption envelope.[11] |

| ~3050 | Aromatic C-H Stretching | Medium to weak, sharp peaks.[12] |

| 2980 - 2850 | Aliphatic C-H Stretching (-CH₂-) | Medium to strong, sharp peaks.[12] |

| 1620 - 1560 | -NH₃⁺ (Amine Hydrochloride) Bending | Medium to strong absorption.[11] |

| 1600 - 1450 | Aromatic C=C Stretching | Multiple medium to strong, sharp peaks.[12] |

| 1300 - 1200 | Aromatic C-N Stretching | Strong absorption.[13] |

| 1250 - 1000 | C-O-C (Ether) Stretching | Two strong, characteristic bands (asymmetric and symmetric). |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Medium to strong absorptions, indicative of substitution pattern.[14] |

Detailed Analysis of Spectral Regions

-

The -NH₃⁺ Region (3200 - 2800 cm⁻¹ and 1620 - 1560 cm⁻¹): The presence of the hydrochloride salt results in the formation of an ammonium ion (-NH₃⁺). This group is characterized by a very broad and strong absorption band in the high-frequency region, often overlapping with the C-H stretching vibrations.[11][15] This broadness is due to strong intermolecular hydrogen bonding.[11] Additionally, a distinct N-H bending vibration is expected in the 1620-1560 cm⁻¹ range.[11]

-

The C-H Stretching Region (3100 - 2800 cm⁻¹): Within the broad -NH₃⁺ envelope, sharper peaks corresponding to aromatic C-H stretching (typically just above 3000 cm⁻¹) and aliphatic -CH₂- stretching (just below 3000 cm⁻¹) should be discernible.[12][14]

-

The Aromatic and Dioxin Ring Region (1600 - 1000 cm⁻¹): This region will contain a series of important peaks. The aromatic C=C stretching vibrations will appear as a set of sharp bands between 1600 and 1450 cm⁻¹.[12] The C-N stretching of the aromatic amine will be a strong band around 1300-1200 cm⁻¹.[13] Crucially, the characteristic asymmetric and symmetric C-O-C stretching vibrations of the dihydrodioxin ring are expected to produce strong absorptions in the 1250-1000 cm⁻¹ range.

-

The Fingerprint Region (Below 1000 cm⁻¹): This region will show a complex pattern of peaks, including the out-of-plane C-H bending vibrations of the substituted aromatic ring, which can provide further confirmation of the molecular structure.[14]

Visualization of the Analytical Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the key stages of FT-IR analysis.

Caption: Workflow for .

Conclusion and Best Practices

This guide provides a comprehensive framework for the . By following the detailed protocols for sample preparation, data acquisition, and spectral interpretation, researchers can confidently characterize this important chemical entity. For ultimate confirmation of the compound's identity, it is always best practice to compare the acquired spectrum against a verified reference spectrum from a reputable database or a certified reference material.[6] Adherence to these principles ensures the generation of high-quality, reliable, and reproducible spectroscopic data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved January 22, 2026, from [Link]

-

FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs. Retrieved January 22, 2026, from [Link]

-

Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Retrieved January 22, 2026, from [Link]

-

IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

IR Sample Preparation Techniques. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 22, 2026, from [Link]

-

FTIR Analysis Sampling Techniques. (2011, December 8). Innovatech Labs. Retrieved January 22, 2026, from [Link]

-

How To Interpret An FTIR Spectrum? (2025, August 1). Chemistry For Everyone - YouTube. Retrieved January 22, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved January 22, 2026, from [Link]

-

Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. Retrieved January 22, 2026, from [Link]

-

Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

-

2,3-Dihydro-1,4-benzodioxin-5-amine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved January 22, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 22, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

Sources

- 1. CAS 16081-45-1: 2,3-Dihydro-1,4-benzodioxin-5-amine [cymitquimica.com]

- 2. 2,3-Dihydro-1,4-benzodioxin-5-amine | C8H9NO2 | CID 11788387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. youtube.com [youtube.com]

- 6. azooptics.com [azooptics.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. scribd.com [scribd.com]

- 9. FTIR Analysis Sampling Techniques - Innovatech Labs [innovatechlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. researchgate.net [researchgate.net]

Crystal structure of 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride

An In-Depth Technical Guide to the Crystal Structure Determination of 2,3-Dihydro-1,4-benzodioxin-5-amine Hydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive, in-depth exploration of the methodologies required to determine and analyze the crystal structure of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a detailed protocol grounded in established scientific principles. We will explore the synthesis of the target compound, the critical process of crystal growth, and the definitive technique of single-crystal X-ray diffraction for structure elucidation.

Introduction to this compound

2,3-Dihydro-1,4-benzodioxin-5-amine, a derivative of the 1,4-benzodioxin scaffold, is a significant structural motif in medicinal chemistry. The parent compound, 1,4-benzodioxin, is a key component in a variety of pharmacologically active agents. Its derivatives are known to exhibit a broad range of biological activities, making them attractive starting points for drug discovery programs. The hydrochloride salt of the 5-amino derivative is of particular interest as it enhances the compound's solubility and stability, which are crucial properties for pharmaceutical development. A detailed understanding of its three-dimensional structure at the atomic level, as revealed by X-ray crystallography, is paramount for comprehending its chemical behavior and for designing new molecules with improved therapeutic profiles.

Synthesis and Characterization

A prerequisite for any crystallographic study is the synthesis of high-purity material. The following section outlines a common synthetic route to this compound and the analytical techniques required to confirm its identity and purity.

Synthetic Pathway

The synthesis typically begins with the nitration of 2,3-dihydro-1,4-benzodioxin to yield 5-nitro-2,3-dihydro-1,4-benzodioxin. This is followed by a reduction of the nitro group to an amine, and subsequent treatment with hydrochloric acid to form the desired salt.

Caption: Synthetic route to this compound.

Characterization Protocol

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | To confirm the proton environment of the molecule. | Characteristic peaks for the aromatic and dihydrodioxin protons, with shifts indicative of the amine hydrochloride group. |

| ¹³C NMR Spectroscopy | To confirm the carbon framework of the molecule. | Resonances corresponding to all unique carbon atoms in the structure. |

| FT-IR Spectroscopy | To identify characteristic functional groups. | Absorption bands corresponding to N-H stretches (amine salt), C-H (aromatic and aliphatic), C-O-C (ether), and C=C (aromatic) bonds. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition of the free base. | A molecular ion peak corresponding to the mass of the 2,3-dihydro-1,4-benzodioxin-5-amine free base. |

| Elemental Analysis (CHN) | To determine the empirical formula and confirm the purity of the hydrochloride salt. | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for C₈H₁₀ClNO₂. |

Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step in a crystallographic experiment. The goal is to encourage the slow formation of a well-ordered, three-dimensional lattice from a supersaturated solution. For a polar, organic salt like this compound, several techniques can be employed.

Solvent Selection

A systematic solvent screen is the first step. Ideal solvents are those in which the compound has moderate solubility. Good candidates often include polar protic solvents like methanol, ethanol, or water, or polar aprotic solvents like acetonitrile or acetone. Mixtures of solvents can also be effective.

Crystallization Techniques

-